4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile
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Overview
Description
4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile typically involves the annulation of the thiazine ring to a benzene ring. One common method involves the reaction of 4-chlorobenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired thiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of solvent-free conditions or environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile involves its interaction with various molecular targets. For instance, in anticancer research, it has been shown to inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division . The compound can also interfere with signaling pathways, such as the Hedgehog signaling cascade, which is involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]thiazines
Uniqueness
4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile stands out due to its specific substitution pattern and the presence of a nitrile group, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C15H9ClN2OS |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-oxo-1,4-benzothiazine-7-carbonitrile |
InChI |
InChI=1S/C15H9ClN2OS/c16-11-2-4-12(5-3-11)18-13-6-1-10(8-17)7-14(13)20-9-15(18)19/h1-7H,9H2 |
InChI Key |
ISHAAPIEAUSWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=C(S1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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